

Mal-amido-PEG4-acid: A Heterobifunctional Linker for Bioconjugation

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Compound of Interest

Compound Name: Mal-amido-PEG4-acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Mal-amido-PEG4-acid is a versatile, heterobifunctional crosslinker widely utilized in the fields of bioconjugation, drug delivery, and diagnostics. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and visualizations of its reaction mechanisms and experimental workflows.

Core Properties of Mal-amido-PEG4-acid

Mal-amido-PEG4-acid possesses three key chemical features: a maleimide group, a terminal carboxylic acid, and a hydrophilic tetraethylene glycol (PEG4) spacer. This unique combination of functionalities allows for the sequential and specific conjugation of two different molecules. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] The carboxylic acid group can be activated to react with primary amine groups, present on lysine residues or the N-terminus of proteins, forming a stable amide bond.[1] The PEG4 spacer imparts increased hydrophilicity to the conjugate, which can enhance solubility, reduce aggregation, and minimize non-specific interactions.[2]

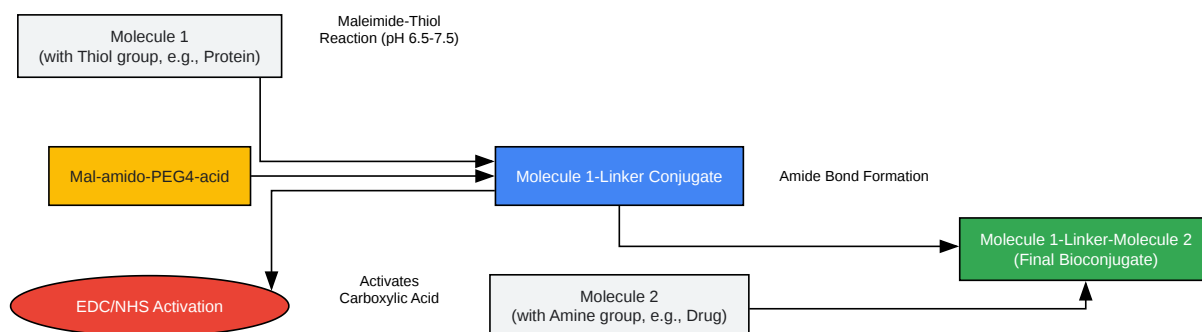
Physicochemical Properties

A summary of the key quantitative data for **Mal-amido-PEG4-acid** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Chemical Formula	C ₁₈ H ₂₈ N ₂ O ₉	[1]
Molecular Weight	416.43 g/mol	[1][3]
CAS Number	1263045-16-4	[1]
Appearance	Colorless viscous oil or amber solid	[4]
Purity	>96%	[3]
Solubility	Soluble in water, DMSO, DMF, DCM	[5]
Storage Conditions	Store at -20°C, protected from light and moisture.	[6]
IUPAC Name	1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid	[1]

Reaction Mechanism

The dual reactivity of **Mal-amido-PEG4-acid** enables a controlled, two-step conjugation process. The differential reactivity of the maleimide and carboxylic acid groups allows for specific targeting of different functional groups on biomolecules.



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Reaction mechanism of **Mal-amido-PEG4-acid**.

Experimental Protocols

The following are detailed methodologies for the key conjugation reactions involving **Mal-amido-PEG4-acid**. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of the maleimide group of **Mal-amido-PEG4-acid** to a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

- Thiol-containing protein
- **Mal-amido-PEG4-acid**
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[7]
- Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
- Quenching reagent: Free cysteine or β -mercaptoethanol

- Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

- Preparation of Thiol-Containing Protein:
 - Dissolve the protein in degassed conjugation buffer at a concentration of 1-10 mg/mL.[\[1\]](#)
[\[2\]](#)
 - If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
[\[8\]](#)
 - Remove excess TCEP using a desalting column.
- Preparation of **Mal-amido-PEG4-acid** Solution:
 - Immediately before use, dissolve **Mal-amido-PEG4-acid** in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).[\[1\]](#)
- Conjugation Reaction:
 - Add a 10-20 fold molar excess of the **Mal-amido-PEG4-acid** stock solution to the protein solution while gently stirring.[\[8\]](#)
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[\[8\]](#)
- Quenching the Reaction:
 - Add a quenching reagent, such as free cysteine, to a final concentration of 1-10 mM to react with any excess maleimide groups. Incubate for 15-30 minutes at room temperature.
- Purification:
 - Purify the conjugate using SEC or dialysis to remove unreacted linker and quenching reagent.[\[1\]](#)

Protocol 2: Carboxylic Acid-Amine Coupling (EDC/NHS Chemistry)

This protocol outlines the conjugation of the carboxylic acid group of the Molecule 1-Linker Conjugate to an amine-containing molecule.

Materials:

- Molecule 1-Linker Conjugate with a terminal carboxylic acid
- Amine-containing molecule
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: PBS, pH 7.2-7.4
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
- Purification system: SEC or dialysis cassettes

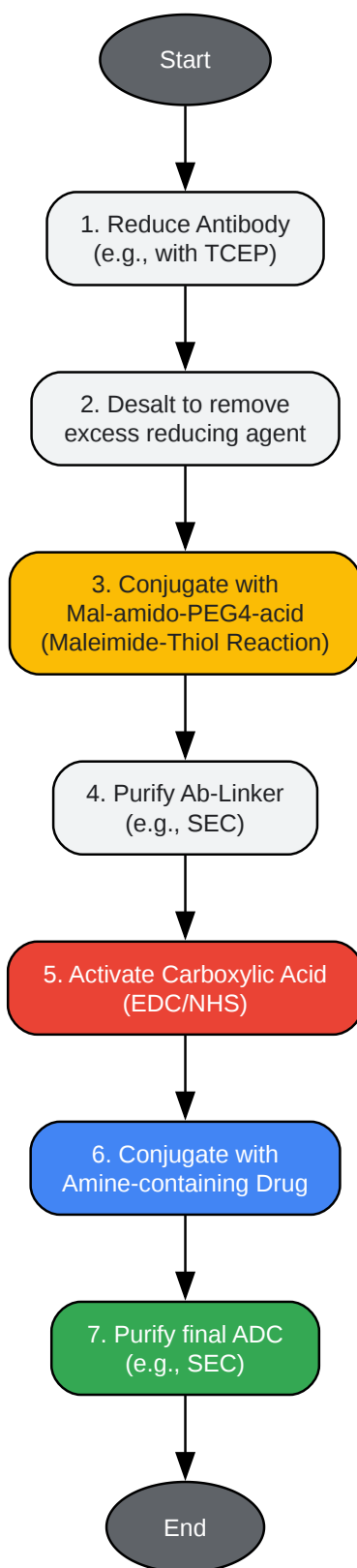
Procedure:

- Activation of the Carboxylic Acid:
 - Dissolve the Molecule 1-Linker Conjugate in Activation Buffer.
 - Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
 - Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS/Sulfo-NHS to the conjugate solution.
 - Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
- Conjugation to the Amine-Containing Molecule:

- Dissolve the amine-containing molecule in Coupling Buffer.
- Add the activated Molecule 1-Linker Conjugate to the amine-containing molecule solution.
- Incubate for 2 hours at room temperature or overnight at 4°C.
- Quenching the Reaction:
 - Add the Quenching Solution and incubate for 15 minutes to hydrolyze any unreacted NHS esters.^[9]
- Purification:
 - Purify the final bioconjugate using SEC or dialysis to remove excess reagents and byproducts.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for creating an antibody-drug conjugate (ADC) using **Mal-amido-PEG4-acid**, showcasing the sequential nature of the conjugation process.



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Workflow for ADC synthesis.

Applications

The unique properties of **Mal-amido-PEG4-acid** make it a valuable tool in various research and development areas:

- Antibody-Drug Conjugates (ADCs): This linker is ideal for attaching cytotoxic drugs to antibodies for targeted cancer therapy.[10]
- Protein Labeling: It can be used for the site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules for diagnostic and research purposes.[10]
- Surface Functionalization: **Mal-amido-PEG4-acid** can be used to immobilize proteins or other biomolecules onto surfaces for the development of biosensors and microarrays.[6]
- PEGylation: The PEG4 spacer contributes to the overall PEGylation of the resulting conjugate, which can improve its pharmacokinetic and pharmacodynamic properties.[11]

In conclusion, **Mal-amido-PEG4-acid** is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its well-defined structure and dual reactivity provide researchers with a high degree of control over the conjugation process, making it an indispensable tool in modern drug development and biotechnology.

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References

- 1. lumiprobe.com [lumiprobe.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. lookchem.com [lookchem.com]

- 6. Mal-amido-PEG4-acid, CAS 1263045-16-4 | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Mal-PEG4-acid, 518044-41-2 | BroadPharm [broadpharm.com]
- 11. youtube.com [youtube.com]
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